Chemical Structure of 5-Methoxyquinoline-3-carbaldehyde: A Technical Guide
Chemical Structure of 5-Methoxyquinoline-3-carbaldehyde: A Technical Guide
The following is an in-depth technical guide on the chemical structure, synthesis, and reactivity of 5-methoxyquinoline-3-carbaldehyde .
Executive Summary
5-Methoxyquinoline-3-carbaldehyde is a functionalized heterocyclic building block belonging to the quinoline family. It is characterized by a methoxy group at the C5 position and a formyl (aldehyde) group at the C3 position. This specific substitution pattern renders it a critical intermediate in the synthesis of bioactive small molecules, particularly phosphodiesterase 10 (PDE10) inhibitors and potential kinase inhibitors.
Unlike its more common isomers (e.g., 6-, 7-, or 8-methoxy derivatives), the 5-methoxy analog presents unique synthetic challenges due to the regioselectivity required during the construction of the quinoline core. This guide details the structural properties, validated synthetic pathways, and reaction manifolds essential for utilizing this compound in medicinal chemistry.[1]
Structural Analysis & Physicochemical Properties[3]
Nomenclature and Numbering
The quinoline core consists of a benzene ring fused to a pyridine ring.[2] The numbering starts at the nitrogen atom (position 1) and proceeds clockwise.
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Position 3 (Functional Handle): The carbaldehyde (-CHO) group acts as an electrophilic handle for chain extension.
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Position 5 (Electronic Modulator): The methoxy (-OCH₃) group is located on the benzene ring peri to the C4 position. This creates significant steric and electronic interaction with the C4-proton and the pyridine ring.
Electronic Conformation
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Inductive/Mesomeric Effects: The C5-methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density of the benzene ring. However, its position at C5 places it in the "peri" position relative to C4, potentially inducing a deshielding effect on the H4 proton in NMR spectra due to magnetic anisotropy and steric compression.
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Aldehyde Reactivity: The C3-formyl group is conjugated with the electron-deficient pyridine ring. This makes the aldehyde highly reactive toward nucleophilic attack (e.g., amines, carbanions) but less prone to enolization compared to aliphatic aldehydes.
3D Conformational Diagram (Graphviz)
The following diagram illustrates the numbering and key electronic vectors.
Caption: Structural connectivity of 5-methoxyquinoline-3-carbaldehyde showing the peri-interaction between C5-OMe and C4.
Synthetic Pathways[2][4]
Synthesizing the 5-methoxy isomer is non-trivial due to the directing effects of the methoxy group on the aniline precursor. Two primary strategies are employed:
Method A: Direct Cyclization via Vinamidinium Salts (Specific)
This method allows for the direct construction of the quinoline ring from 3-methoxyaniline. While yields can be low due to isomer formation (5-OMe vs. 7-OMe), it avoids the need for dechlorination steps common in Vilsmeier-Haack routes.
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Precursors: 3-Methoxyaniline + Vinamidinium bis-tetrafluoroborate.
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Conditions: Microwave irradiation, Ethanol/Acetic Acid, 150°C.[3]
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Mechanism: The aniline nitrogen attacks the electrophilic vinamidinium salt, followed by acid-catalyzed cyclization onto the aromatic ring.
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Regioselectivity: Cyclization ortho to the methoxy group (C2 of aniline) yields the 5-methoxyquinoline . Cyclization para to the methoxy group (C6 of aniline) yields the 7-methoxyquinoline (often favored). Chromatography is required to isolate the 5-OMe isomer.
Method B: The Meth-Cohn Vilsmeier-Haack Route (Scalable)
This is the standard industrial route for 3-formyl quinolines, though it typically yields the 2-chloro derivative first.
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Acylation: 3-Methoxyaniline
3-Methoxyacetanilide. -
Vilsmeier-Haack Cyclization: Reaction with POCl₃/DMF.
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Critical Note: This produces a mixture of 2-chloro-5-methoxyquinoline-3-carbaldehyde and 2-chloro-7-methoxyquinoline-3-carbaldehyde .
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The 7-methoxy isomer is usually the major product due to less steric hindrance during cyclization.
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Hydrodechlorination: The 2-chloro group can be removed using Pd/C and H₂ or Zn/Acetic Acid to yield the final 5-methoxyquinoline-3-carbaldehyde .
Synthetic Workflow Diagram
Caption: Comparison of Direct Cyclization (Method A) vs. Meth-Cohn Dechlorination (Method B).
Analytical Characterization
To validate the identity of 5-methoxyquinoline-3-carbaldehyde, the following spectral signatures are diagnostic:
| Technique | Parameter | Diagnostic Signal | Note |
| ¹H NMR | Aldehyde Proton | Characteristic singlet of -CHO. | |
| ¹H NMR | C4-Proton | Deshielded singlet; differentiates from isomers where H4 might be coupled. | |
| ¹H NMR | Methoxy Group | Sharp singlet. | |
| MS (ESI) | Molecular Ion | Base peak. | |
| IR | Carbonyl Stretch | Strong C=O absorption. |
Differentiation from 7-Methoxy Isomer: In the 5-methoxy isomer, the proton at C4 is spatially close to the OMe group. In NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, a cross-peak between the C4-H and the Methoxy protons is a definitive proof of the 5-position regiochemistry. The 7-methoxy isomer will not show this correlation.
Reactivity & Applications in Drug Discovery
The C3-Aldehyde Handle
The aldehyde at position 3 is the primary site for derivatization.
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Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ yields secondary amines. This is the key step in synthesizing PDE10 inhibitors (e.g., coupling with aminomethyl-isoquinolines).
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form styryl-quinolines.
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Wittig Olefination: Formation of vinyl quinolines.
Scaffold Utility
The 5-methoxyquinoline core mimics the indole core found in many natural products but offers distinct solubility and metabolic stability profiles.
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PDE10 Inhibitors: Used in the development of antipsychotic agents for schizophrenia.
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Kinase Inhibitors: The quinoline nitrogen can bind to the hinge region of kinases, while the 3-position substituent extends into the solvent-exposed area or hydrophobic pocket.
References
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Preparation of 6,7-dimethoxy-4-((5-methoxyquinolin-3-yl)methyl)-1-methylisoquinolin-3-ol dihydrochloride.
- Source: P
- Context: Describes the microwave-assisted synthesis of 5-methoxyquinoline-3-carbaldehyde
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URL:
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Meth-Cohn Synthesis of Quinolines.
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde.
- Source:RSC Advances, 2018.
- Context: Review of reactivity and derivatization of the chloro-analog, applicable to the 5-methoxy derivative after dechlorin
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URL:
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AK Scientific Product C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergi-fytronix.com [dergi-fytronix.com]
- 3. WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) - Google Patents [patents.google.com]
- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. chemijournal.com [chemijournal.com]
- 6. 363135-59-5 5-Methoxyquinoline-3-carbaldehyde AKSci 9150FQ [aksci.com]
- 7. 123990-78-3|2-Hydroxy-6-methoxyquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
